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Compound of Interest

Compound Name: (2-Ethylpyridin-3-yl)boronic acid

Cat. No.: B578006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1001907-69-2

Synonyms: (6-Ethylpyridin-3-yl)boronic acid

Introduction
(2-Ethylpyridin-3-yl)boronic acid is a versatile heterocyclic organoboron compound that has

garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility

primarily stems from its role as a key building block in palladium-catalyzed cross-coupling

reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of

carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic

molecules, including active pharmaceutical ingredients (APIs). The pyridine moiety introduces a

nitrogen atom, which can modulate the physicochemical properties of a molecule, such as

solubility and basicity, and can also participate in crucial binding interactions with biological

targets. This guide provides a comprehensive overview of the chemical properties, synthesis,

and applications of (2-Ethylpyridin-3-yl)boronic acid, with a particular focus on its relevance

to drug discovery and development.

Chemical and Physical Properties
A summary of the known physical and chemical properties of (2-Ethylpyridin-3-yl)boronic
acid is presented in the table below. It is important to note that while some data is readily
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available from commercial suppliers, other specific parameters such as pKa and detailed

solubility may require experimental determination.

Property Value Reference

CAS Number 1001907-69-2 [1]

Molecular Formula C₇H₁₀BNO₂ [1]

Molecular Weight 150.97 g/mol [1]

Appearance White to off-white solid
General observation from

suppliers

Purity Typically ≥97% [1]

Boiling Point
298.914 °C at 760 mmHg

(Predicted)
[2]

Flash Point 134.579 °C (Predicted) [2]

Storage 2-8 °C, under inert atmosphere [1]

Stability and Storage:

Boronic acids are known to be susceptible to degradation, particularly through

protodeboronation, especially under acidic or basic conditions. It is recommended to store (2-
Ethylpyridin-3-yl)boronic acid in a cool, dry place under an inert atmosphere, such as

nitrogen or argon, to maintain its stability and reactivity.

Synthesis
While a specific, detailed experimental protocol for the synthesis of (2-Ethylpyridin-3-
yl)boronic acid is not readily available in the public domain, a general and widely used

method for the preparation of pyridinyl boronic acids involves the lithiation of a halopyridine

followed by quenching with a trialkyl borate. A representative synthetic workflow is outlined

below.

General Synthetic Workflow for Pyridinyl Boronic Acids
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The synthesis of pyridinyl boronic acids can be achieved through a halogen-metal exchange

followed by borylation.

Start with a
2-Ethyl-3-halopyridine

(e.g., 3-bromo-2-ethylpyridine)

Halogen-Metal Exchange
(e.g., n-BuLi or i-PrMgCl)

in an ethereal solvent (e.g., THF, Et2O)
at low temperature (e.g., -78 °C)

Borylation
Quench with a trialkyl borate
(e.g., B(OiPr)3 or B(OMe)3)

Acidic Workup
(e.g., aq. HCl)

to hydrolyze the boronate ester

(2-Ethylpyridin-3-yl)boronic acid

Click to download full resolution via product page

General synthesis of pyridinyl boronic acids.

Experimental Protocol: Synthesis of a Structurally
Similar Compound (6-Methylpyridine-3-boronic Acid)
A detailed protocol for the synthesis of the analogous 6-methylpyridine-3-boronic acid has been

reported and can be adapted for the synthesis of the title compound.[3]

Materials:

5-Bromo-2-methylpyridine
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Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Triisopropyl borate

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Sodium chloride (NaCl)

Acetonitrile

Procedure:

A solution of 5-bromo-2-methylpyridine in anhydrous THF is cooled to a low temperature

(e.g., -78 °C) under an inert atmosphere.

n-Butyllithium is added dropwise to the solution, and the mixture is stirred for a specified time

to allow for the halogen-metal exchange to occur.

Triisopropyl borate is then added to the reaction mixture, and it is allowed to slowly warm to

room temperature.

The reaction is quenched by the addition of aqueous HCl.

The pH of the aqueous layer is adjusted to isoelectric point (around pH 7) with NaOH to

precipitate the boronic acid.

The crude product is collected by filtration, washed, and can be further purified by

recrystallization from a suitable solvent such as acetonitrile.

Applications in Organic Synthesis: The Suzuki-
Miyaura Cross-Coupling Reaction
The primary application of (2-Ethylpyridin-3-yl)boronic acid is as a nucleophilic partner in the

Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of
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biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active

compounds.

General Suzuki-Miyaura Coupling Workflow
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition,

transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle

Pd(0) Catalyst
Oxidative Addition

with Aryl/Heteroaryl Halide (R¹-X) R¹-Pd(II)-X Complex Transmetalation
with Boronic Acid (R²-B(OH)₂) and Base R¹-Pd(II)-R² Complex

Reductive Elimination

Regeneration of Pd(0)
Coupled Product

(R¹-R²)

Click to download full resolution via product page

The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-
Miyaura Coupling
The following is a general protocol for the coupling of an aryl halide with (2-Ethylpyridin-3-
yl)boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for

specific substrates.

Materials:

Aryl or heteroaryl halide (e.g., bromide or iodide)

(2-Ethylpyridin-3-yl)boronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

Ligand (if required, e.g., SPhos, XPhos)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

To a reaction vessel, add the aryl halide (1.0 eq), (2-Ethylpyridin-3-yl)boronic acid (1.2-1.5

eq), palladium catalyst (1-5 mol%), ligand (if necessary), and base (2.0-3.0 eq).

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several

times.

Degassed solvent is added to the reaction mixture.

The reaction is heated to the desired temperature (typically 80-120 °C) and stirred until the

starting material is consumed (monitored by TLC or LC-MS).

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent,

and washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the desired

coupled product.

Relevance in Drug Discovery and Development
Boronic acids and their derivatives have emerged as a significant class of compounds in

medicinal chemistry.[4] The boron atom can act as a transition state analog inhibitor of certain

enzymes, particularly serine proteases, by forming a stable, reversible covalent bond with the

catalytic serine residue.[5]

While there is no specific publicly available data on the biological activity or enzyme inhibition

profile of (2-Ethylpyridin-3-yl)boronic acid itself, its structural motifs are present in molecules

with known biological activities. For instance, pyridinyl boronic acids are used in the synthesis

of inhibitors for various kinases and other enzymes.[3]

Potential as an Enzyme Inhibitor
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The boronic acid functional group is a known pharmacophore that can reversibly inhibit serine

proteases. The mechanism involves the formation of a tetrahedral intermediate with the active

site serine residue, mimicking the transition state of peptide bond hydrolysis.

Serine Protease
Active Site (with Ser-OH)

Nucleophilic attack by
Serine hydroxyl group

(2-Ethylpyridin-3-yl)boronic acid
R-B(OH)₂

Reversible Tetrahedral Complex
(Enzyme-Inhibitor Adduct)

Click to download full resolution via product page

Inhibition of a serine protease by a boronic acid.

Researchers in drug development can utilize (2-Ethylpyridin-3-yl)boronic acid as a starting

point for the design and synthesis of novel enzyme inhibitors. The ethylpyridine moiety can be

tailored to interact with specific pockets within the enzyme's active site, potentially leading to

potent and selective inhibitors.

Conclusion
(2-Ethylpyridin-3-yl)boronic acid is a valuable and versatile building block for organic

synthesis, particularly for the construction of complex molecular architectures through the

Suzuki-Miyaura cross-coupling reaction. Its relevance to the pharmaceutical industry is

underscored by the prevalence of biaryl and heteroaryl-aryl motifs in many drug molecules.

Furthermore, the inherent ability of the boronic acid functional group to interact with enzymatic

targets presents an exciting avenue for the discovery of novel therapeutics. This technical

guide provides a foundation for researchers and scientists to understand and effectively utilize

(2-Ethylpyridin-3-yl)boronic acid in their synthetic and drug discovery endeavors. Further

experimental investigation into its specific physical properties and biological activities is

warranted to fully unlock its potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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